[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

Catalog No.
S778470
CAS No.
32364-72-0
M.F
C10H6O2S2
M. Wt
222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

CAS Number

32364-72-0

Product Name

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

IUPAC Name

5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde

Molecular Formula

C10H6O2S2

Molecular Weight

222.3 g/mol

InChI

InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H

InChI Key

RXAXZMANGDHIJX-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O

Organic Synthesis and Material Science

  • Precursor for conjugated polymers: 2,2'-Bithiophene-5,5'-dicarboxaldehyde can be used as a starting material for the synthesis of conjugated polymers, which are materials with alternating single and double bonds that exhibit interesting electrical and optical properties. These polymers have potential applications in organic photovoltaics, organic light-emitting diodes (OLEDs), and field-effect transistors [].
  • Building block for functional molecules: The presence of two aldehyde functionalities allows for further chemical modifications, enabling the attachment of various functional groups to the molecule. This versatility makes 2,2'-Bithiophene-5,5'-dicarboxaldehyde a valuable building block for designing and synthesizing molecules with specific properties for diverse applications in material science [].

Medicinal Chemistry and Drug Discovery

  • Development of potential therapeutic agents: Studies have explored the potential of 2,2'-Bithiophene-5,5'-dicarboxaldehyde derivatives as therapeutic agents for various diseases. For example, some derivatives have shown promising anti-cancer and anti-inflammatory activities in initial studies [, ]. However, further research is needed to fully understand their potential and limitations for clinical use.

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde is an organic compound classified under bithiophenes, which are heterocyclic compounds consisting of two thiophene rings linked by a single bond. This compound features two formyl groups (-CHO) at the 5 and 5' positions of the bithiophene structure, giving it unique chemical properties and reactivity. The molecular formula for [2,2'-Bithiophene]-5,5'-dicarboxaldehyde is C10H6O2S2, and it has a molecular weight of approximately 226.28 g/mol .

  • Skin and eye irritation: [2,2'-Bithiophene]-5,5'-dicarboxaldehyde can cause skin and eye irritation. Safety precautions like wearing gloves, eye protection, and working in a well-ventilated fume hood are recommended when handling this compound [].
  • Specific data on toxicity, flammability, or reactivity is not readily available. It is advisable to consult the safety data sheet (SDS) for this compound before handling it in a laboratory setting.

  • Oxidation: The formyl groups can be oxidized to carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents .

Research indicates that [2,2'-Bithiophene]-5,5'-dicarboxaldehyde exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. Its mechanism of action involves electron transport capabilities due to the presence of π-electrons in its structure, making it a candidate for further exploration in medicinal chemistry .

The synthesis of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde typically involves the following methods:

  • Vilsmeier-Haack Reaction: This method utilizes a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to achieve formylation at the desired positions on the bithiophene core. The reaction is generally performed under mild conditions at room temperature.
  • Industrial Production: For large-scale synthesis, optimized conditions using continuous flow reactors are employed to enhance yield and purity. Automation in production processes can significantly improve efficiency .

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde has diverse applications across various fields:

  • Organic Electronics: It serves as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Pharmaceutical Development: The compound is explored as a precursor for developing new pharmaceutical agents.
  • Photocatalysis: It has been used in creating metal-free organic dyes for photocatalytic hydrogen production .

Studies on the interactions of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde have shown its potential in photocatalytic applications. Environmental factors such as light exposure significantly influence its efficacy and stability during reactions. This characteristic is critical when considering its use in energy-related applications, particularly in hydrogen generation processes .

Several compounds share structural similarities with [2,2'-Bithiophene]-5,5'-dicarboxaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,2'-Bithiophene-5,5'-dicarboxylic acidC10H8O4S2Contains carboxylic acid groups instead of aldehydes
3,3'-Bithiophene-4,4'-dicarboxaldehydeC10H6O4S2Different substitution pattern on thiophene rings
3-(Formylthio)-thiopheneC8H6OSA simpler structure with only one thiophene ring

Uniqueness

The uniqueness of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde lies in its dual formyl groups positioned symmetrically on the bithiophene framework. This configuration enhances its reactivity and suitability for applications in organic electronics and photocatalysis compared to other similar compounds that may lack such functionalization or exhibit different substitution patterns .

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde (CAS: 32364-72-0) is a bithiophene derivative with two aldehyde functional groups at the 5 and 5' positions of its aromatic backbone. This compound has garnered significant attention in materials science and organic electronics due to its electron-rich conjugated system, which facilitates charge transport and light absorption. Its structural versatility enables applications in organic semiconductors, photovoltaic devices, and conductive polymers. The symmetrical placement of aldehyde groups allows precise functionalization, making it a critical precursor for synthesizing π-conjugated polymers and small molecules.

Structural Characteristics

The molecule consists of two thiophene rings connected by a single bond, with aldehyde groups (-CHO) at the 5 and 5' positions. Key structural features include:

  • Conjugation: The planar bithiophene backbone enables extended π-electron delocalization, enhancing electronic properties.
  • Bond angles: X-ray crystallography reveals coplanar thiophene rings with a dihedral angle of 0°, optimizing conjugation.
  • Functional groups: The aldehydes act as reactive sites for condensation, polymerization, and cross-coupling reactions.

A comparative analysis of related compounds is shown below:

CompoundMolecular FormulaKey Functional GroupsApplications
[2,2'-Bithiophene]-5,5'-dicarboxaldehydeC₁₀H₆O₂S₂AldehydesOrganic semiconductors, photovoltaics
2,2'-Bithiophene-5,5'-dicarboxylic acidC₁₀H₈O₄S₂Carboxylic acidsCoordination polymers, sensors
3,3'-Bithiophene-4,4'-dicarboxaldehydeC₁₀H₆O₄S₂AldehydesAsymmetric conjugation studies

Chemical Identifiers and Nomenclature

Systematic IUPAC Name: 5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde.
Key Identifiers:

  • CAS Registry Number: 32364-72-0.
  • Molecular Formula: C₁₀H₆O₂S₂.
  • Molecular Weight: 222.28 g/mol.
  • SMILES Notation: C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O.
  • InChI Key: RXAXZMANGDHIJX-UHFFFAOYSA-N.

Historical Development

The compound’s synthesis evolved alongside advancements in cross-coupling chemistry. Early methods relied on Ullmann coupling of halogenated thiophenes, but yields were limited by side reactions. The advent of Suzuki-Miyaura coupling in the 1990s enabled efficient bithiophene formation using palladium catalysts. A breakthrough occurred in 2015 with the development of a modular synthesis route starting from 3,3',5,5'-tetrabromo-2,2'-bithiophene, which allowed regioselective introduction of aldehyde groups via Vilsmeier-Haack formylation. Recent work has optimized one-pot double Suzuki couplings to streamline production.

Milestones in Synthesis:

YearDevelopmentSignificance
1979Suzuki coupling methodology establishedEnabled efficient C-C bond formation
2007Regioselective double Suzuki couplingsImproved yield and selectivity
2015Modular synthesis from tetrabromobithiopheneScalable production

Structural Parameters

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde exhibits a distinct molecular architecture characterized by two thiophene rings connected through a single carbon-carbon bond, with aldehyde functional groups positioned at the 5 and 5' positions [1] [2]. The compound possesses the molecular formula C₁₀H₆O₂S₂ and a molecular weight of 222.28 grams per mole [1] [3] [4].

The structural geometry of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde demonstrates specific bond length characteristics that define its molecular framework [8]. The carbon-hydrogen bond lengths in thiophene-based compounds typically range from 1.077 to 1.081 Ångströms, while carbon-carbon double bonds measure approximately 1.345 to 1.358 Ångströms [8]. Single carbon-carbon bonds within the structure vary from 1.43 to 1.45 Ångströms, and carbon-sulfur bonds span from 1.801 to 1.854 Ångströms [8].

The molecular conformation exhibits important angular parameters that influence its chemical behavior [8]. Ring carbon-carbon-carbon angles typically fall within the range of 113.811 to 114.1167 degrees [8]. The carbon-sulfur-carbon bond angles demonstrate variation depending on the specific molecular environment, with values that contribute to the overall planarity of the bithiophene system [8].

The compound's structural integrity relies on the planar arrangement of the two thiophene rings, which facilitates conjugation across the entire molecular framework [5]. This planarity is crucial for the electronic properties and influences the positioning of the aldehyde groups at the terminal positions [2] [5].

Structural ParameterValueReference
Molecular FormulaC₁₀H₆O₂S₂ [1]
Molecular Weight222.28 g/mol [1] [3]
Carbon-Hydrogen Bond Length1.077-1.081 Å [8]
Carbon-Carbon Double Bond1.345-1.358 Å [8]
Carbon-Carbon Single Bond1.43-1.45 Å [8]
Carbon-Sulfur Bond Length1.801-1.854 Å [8]
Ring C-C-C Angles113.811-114.1167° [8]

Spectroscopic Characteristics

The spectroscopic profile of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde reveals distinctive features across multiple analytical techniques [1] [10] [11]. Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of the compound [10] [11].

Proton nuclear magnetic resonance spectroscopy demonstrates characteristic signals corresponding to the thiophene ring protons and the aldehyde hydrogen atoms [10] [11]. The thiophene protons typically appear in the aromatic region, while the aldehyde protons manifest as distinctive downfield signals due to the deshielding effect of the carbonyl groups [10] [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with carbonyl carbons appearing significantly downfield compared to the aromatic carbons of the thiophene rings [10] [11]. The spectral data provides confirmation of the symmetrical nature of the compound, with equivalent carbons producing identical chemical shifts [10] [11].

Ultraviolet-visible spectroscopy demonstrates significant absorption characteristics for [2,2'-Bithiophene]-5,5'-dicarboxaldehyde [1] [13]. The compound exhibits maximum absorption at 360 nanometers when measured in methanol, indicating strong electronic transitions within the conjugated system [1]. This absorption profile reflects the extended π-conjugation across the bithiophene backbone enhanced by the presence of the aldehyde substituents [13].

Infrared spectroscopy provides definitive identification of functional groups within the molecular structure [11] [12]. The aldehyde carbonyl stretching vibrations appear as characteristic peaks in the infrared spectrum, typically observed around 1700 wavenumbers [11]. Additional bands corresponding to carbon-carbon aromatic stretching and carbon-hydrogen bending vibrations contribute to the complete spectroscopic fingerprint [11] [12].

Spectroscopic TechniqueKey FeaturesReference
¹H Nuclear Magnetic ResonanceAromatic and aldehyde protons [10] [11]
¹³C Nuclear Magnetic ResonanceCarbonyl and aromatic carbons [10] [11]
Ultraviolet-VisibleMaximum absorption at 360 nm (methanol) [1]
InfraredCarbonyl stretch ~1700 cm⁻¹ [11]

Physical Properties

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde exhibits distinctive physical properties that characterize its behavior under various conditions [1] [16] [17]. The compound appears as a yellow to amber powder or crystalline solid at room temperature, indicating its solid-state nature under standard conditions [1] [22].

The melting point of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde has been reported with slight variations across different sources [1] [16] [17] [21]. The most commonly cited melting point range extends from 213 to 217 degrees Celsius, with some sources reporting values around 215 degrees Celsius [1] [16] [17] [21]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline lattice [1] [21].

The boiling point of the compound has been estimated at approximately 426 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [16] [17]. This elevated boiling point indicates significant intermolecular forces and thermal stability of the molecular structure under heating conditions [16] [17].

Solubility characteristics of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde demonstrate typical behavior for organic compounds with aromatic character [5] [19]. The compound exhibits limited solubility in water due to its hydrophobic thiophene rings, but shows better solubility in organic solvents such as chloroform, dichloromethane, and other non-protic polar solvents [33]. The solubility profile influences its applications in synthetic chemistry and materials science [5] [9].

The physical form and appearance of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde varies depending on the preparation method and purity [1] [3] [4]. High-purity samples typically appear as crystalline powders with colors ranging from yellow to amber, while lower purity materials may exhibit darker coloration [1] [22].

Physical PropertyValueReference
Physical StateYellow to amber crystalline powder [1] [22]
Melting Point213-217°C [16] [17] [21]
Boiling Point426°C (at 760 mmHg) [16] [17]
Molecular Weight222.28 g/mol [1] [3] [4]
AppearanceYellow to amber powder/crystal [1] [22]
SolubilityLimited in water, soluble in organic solvents [19] [33]

Stability and Reactivity Patterns

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde demonstrates specific stability characteristics and reactivity patterns that influence its handling and applications [1] [3] [22] [23]. The compound exhibits sensitivity to environmental conditions, particularly air and light exposure, which necessitates careful storage protocols [1] [3] [22].

Air sensitivity represents a significant stability consideration for [2,2'-Bithiophene]-5,5'-dicarboxaldehyde [1] [3]. The aldehyde functional groups are susceptible to oxidation when exposed to atmospheric oxygen, potentially leading to the formation of corresponding carboxylic acids or other oxidation products [1] [3]. This sensitivity requires storage under inert gas atmospheres to maintain compound integrity [1] [3].

Light sensitivity constitutes another important stability factor for the compound [19] [22]. Extended exposure to light can induce photochemical reactions that may alter the molecular structure or lead to degradation products [19] [25]. Storage in dark conditions is recommended to preserve the compound's stability over extended periods [1] [3] [16].

Temperature stability of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde shows favorable characteristics up to moderate temperatures [31] [33]. Thermal analysis studies indicate that similar bithiophene-based compounds maintain stability at temperatures well below their decomposition points [31] [33]. The compound can withstand typical laboratory handling temperatures without significant degradation [21] [33].

Chemical reactivity patterns of [2,2'-Bithiophene]-5,5'-dicarboxaldehyde are dominated by the aldehyde functional groups [5] [20]. These carbonyl groups readily participate in condensation reactions, nucleophilic additions, and other typical aldehyde chemistry [5] [20]. The electron-rich nature of the bithiophene system enhances the reactivity of the aldehyde groups compared to simple aliphatic aldehydes [5] [20].

The compound demonstrates compatibility with various chemical transformations while maintaining its core bithiophene structure [20] [23]. Polymerization reactions utilizing the aldehyde groups have been successfully employed to create extended conjugated systems for materials applications [20] [33]. The stability of the thiophene rings during these transformations allows for the retention of electronic properties in the resulting materials [20] [33].

Storage recommendations for [2,2'-Bithiophene]-5,5'-dicarboxaldehyde emphasize the importance of controlled environmental conditions [1] [3] [16]. Optimal storage involves maintaining the compound at low temperatures, typically between 2 to 8 degrees Celsius, under inert gas atmospheres, and protected from light exposure [1] [3] [16].

Stability FactorCharacteristicStorage RecommendationReference
Air SensitivitySusceptible to oxidationStore under inert gas [1] [3]
Light SensitivityPhotochemical degradationStore in dark conditions [19] [22]
TemperatureStable at room temperatureStore at 2-8°C [1] [3] [16]
MoistureAvoid humid conditionsSealed storage [16] [17]
Chemical ReactivityAldehyde functionality activeHandle under controlled conditions [5] [20]

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

Dates

Last modified: 08-15-2023

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